molecular formula C10H17NO2 B3080218 1-(2-Methylpropanoyl)piperidine-4-carbaldehyde CAS No. 1082481-68-2

1-(2-Methylpropanoyl)piperidine-4-carbaldehyde

Cat. No. B3080218
CAS RN: 1082481-68-2
M. Wt: 183.25 g/mol
InChI Key: DYGFUQSRGFCBNR-UHFFFAOYSA-N
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Description

“1-(2-Methylpropanoyl)piperidine-4-carbaldehyde” is a chemical compound with the CAS Number: 1273958-39-6 . It has a molecular weight of 169.27 . The IUPAC name for this compound is 1-isobutyl-4-piperidinecarbaldehyde . The physical form of this compound is liquid .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylpropanoyl)piperidine-4-carbaldehyde” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

“1-(2-Methylpropanoyl)piperidine-4-carbaldehyde” has a molecular weight of 169.27 . The physical form of this compound is liquid .

Scientific Research Applications

Synthesis of Piperidine Derivatives

A study elaborates on the synthesis of Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide. This compound was characterized by various spectral methods, indicating its potential as a scaffold in medicinal chemistry (Afzal et al., 2012).

Development of Anticancer Agents

The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde as a new aqueous solubility aldehyde is highlighted, serving as an important intermediate for small molecule anticancer drugs. This compound offers a rapid synthetic method, underscoring the importance of such intermediates in developing therapeutic agents (Wang et al., 2017).

Organoselenium Compounds

Research into the synthesis of 1,2-bis(pyridine-2/3/4-yl)methyldiselanes from pyridine-2/3/4-carbaldehyde explores the creation of symmetrical compounds without using highly toxic hydrogen selenide. This study not only presents a novel synthetic protocol but also investigates the anti-proliferative activity of these compounds against mammalian cell lines and pathogenic strains, highlighting their potential biomedical applications (Bhasin et al., 2015).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of 2-Piperidineethanol and its N-protected aldehyde version for the synthesis of natural and synthetic compounds showcases the value of these intermediates in enantioselective synthesis. This approach provides both synthetic and enzymatic methods for resolving racemic mixtures, further expanding the utility of piperidine derivatives in the synthesis of biologically active molecules (Perdicchia et al., 2015).

Safety and Hazards

The safety information for “1-(2-Methylpropanoyl)piperidine-4-carbaldehyde” includes several hazard statements such as H227, H302, H312, H315, H318, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-(2-methylpropanoyl)piperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8(2)10(13)11-5-3-9(7-12)4-6-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGFUQSRGFCBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropanoyl)piperidine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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